

Bromopyrogallol Red (CAS 16574-43-9): A Technical Guide for Analytical Applications

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromopyrogallol Red (BPR) is a sulfonephthalein dye widely recognized for its utility in analytical chemistry.[1][2] Its chemical structure, featuring two adjacent phenol groups, allows it to act as a versatile chromogenic agent.[2] This guide provides an in-depth review of the core physicochemical properties, analytical applications, and detailed experimental protocols for Bromopyrogallol Red. Key applications covered include its use as a metallochromic indicator for complexometric titrations, a spectrophotometric reagent for the quantification of metal ions and proteins, and its emerging role in pharmaceutical analysis. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate practical implementation in a research and development setting.

Physicochemical Properties

Bromopyrogallol Red is a dark brown crystalline powder.[2] It is slightly soluble in water but readily soluble in 50% ethanol to form a clear solution.[3] The compound is stable under normal laboratory conditions and should be stored at 2-8°C away from strong acids, strong bases, and direct sunlight.[3]

Table 1: Chemical Identifiers and Properties



Property	Value	Reference(s)	
CAS Number	16574-43-9	[2]	
IUPAC Name	2',7'-Dibromo-3',4',5',6'- tetrahydroxy-1H-1λ6-spiro[[1] [2]benzoxathiole-3,9'- xanthene]-1,1-dione	[2]	
Synonyms	5',5"- Dibromopyrogallolsulfonephtha lein, Dibromopyrogallolsulfonphthal ein	[4]	
Molecular Formula	C19H10Br2O8S	[2]	
Molar Mass	558.15 g⋅mol ⁻¹	[2]	
Appearance	Green to dark brown to reddish-brown powder	[2][3][4]	
Melting Point	~300 °C	[2][4]	

Table 2: Spectrophotometric Properties



Condition	Wavelength Range / λmax (nm)	Notes	Reference(s)
In Dimethyl sulfoxide (DMSO)	412 and 523	Displays two absorption maxima.	[2]
In Ethanol	400 - 540	Broad absorption range.	[2]
In Water	360 - 530	Broad absorption range.	[2]
In 1,4-Dioxane:Water (4:2 ratio)	470	Specific absorption maximum in a mixed solvent system.	[2]
At pH 6.5	556 - 559	Absorption maximum of the free dye in a buffered aqueous solution.	[3]
Al-BPR-Quaternary Salt Ternary Complex	623	Molar absorptivity (ϵ) = 5.05 × 10 ⁴ L·mol ⁻¹ ·cm ⁻¹ . The presence of a quaternary ammonium salt enhances sensitivity and causes a bathochromic shift.	[4]
Ti(IV)-BPR-Phen- CTMAB Quaternary Complex	625	Molar absorptivity (ϵ) = 6.58×10^4 L·mol ⁻¹ ·cm ⁻¹ . A highly sensitive method for titanium determination.	[5]
Protein-BPR- Molybdate Complex	~600	The absorption maximum shifts from ~460-480 nm to 600 nm upon binding to	[6]



protein in an acidic molybdate solution.

Core Analytical Applications

BPR's utility spans several key analytical techniques due to its ability to form distinctly colored complexes with a variety of analytes.

Complexometric Titrations

BPR serves as an excellent metallochromic indicator for the direct or back-titration of numerous metal ions with EDTA.[2] The endpoint is signaled by a sharp color change when the metal ion is fully chelated by the titrant, releasing the free indicator into the solution. It is particularly useful for the determination of Bi, Cd, Co, Mg, and Mn.[2] The optimal pH for these titrations varies depending on the metal ion, for example, pH 9.3 for Cadmium and pH 10 for Magnesium and Manganese.[2]

Spectrophotometric Analysis

The formation of stable, colored complexes between BPR and metal ions is the basis for many spectrophotometric quantification methods.[2] The high molar absorptivity of these complexes allows for the determination of trace amounts of metals. Sensitivity and selectivity can be significantly enhanced by forming ternary complexes, often in the presence of surfactants or other ligands like 1,10-phenanthroline, which prevent precipitation and increase color contrast. [2][4]

Protein Quantification

The Pyrogallol Red-Molybdate assay is a widely used colorimetric method for determining the total protein concentration in biological samples, particularly urine and cerebrospinal fluid.[6] In an acidic environment, a complex of Pyrogallol Red and sodium molybdate binds to the basic amino acid residues of proteins.[6] This binding event causes a distinct color change from red to blue, with an absorption maximum shift to approximately 600 nm.[6] The intensity of the blue color is directly proportional to the protein concentration.

Pharmaceutical Analysis



BPR is employed in indirect spectrophotometric methods for the determination of various pharmaceutical compounds.[7][8] These assays are typically based on redox reactions where the drug analyte reacts with a known excess of an oxidizing agent. The unreacted oxidant is then quantified by its reaction with BPR, where the decrease in color intensity is proportional to the concentration of the drug.

Experimental Protocols & Methodologies Protocol: Spectrophotometric Determination of Aluminium

This protocol is based on the formation of a ternary complex between Aluminium, BPR, and a quaternary ammonium salt (e.g., n-tetradecyltrimethylammonium bromide) for enhanced sensitivity.[4]

Reagent Preparation:

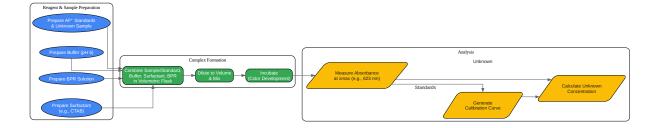
- Aluminium Standard Stock Solution (1000 µg/mL): Prepare according to standard laboratory procedures.
- BPR Solution (e.g., 0.1% w/v): Dissolve 100 mg of Bromopyrogallol Red in 100 mL of 50% ethanol.
- Quaternary Ammonium Salt Solution (e.g., 1% w/v): Dissolve 1 g of ntetradecyltrimethylammonium bromide in 100 mL of deionized water.
- Buffer Solution (pH ~6.0): Prepare an appropriate buffer (e.g., acetate or phosphate) to maintain the required pH.

Calibration Curve Construction:

- \circ Pipette aliquots of the Aluminium standard solution into a series of 25 mL volumetric flasks to create standards ranging from 0.1 to 0.4 μ g/mL.
- To each flask, add 5 mL of the buffer solution, 1 mL of the quaternary ammonium salt solution, and 2 mL of the BPR solution.
- Dilute to the mark with deionized water and mix well.



- Allow the color to develop for 15-20 minutes.
- Measure the absorbance of each standard at 623 nm against a reagent blank.
- Plot absorbance versus concentration to generate the calibration curve.
- Sample Analysis:
 - Prepare the unknown sample, ensuring it is within the linear range of the assay (dilute if necessary).
 - Treat the sample identically to the standards (Step 2.2 2.4).
 - Measure the absorbance and determine the concentration from the calibration curve.



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Caption: Workflow for Spectrophotometric Metal Determination.

Protocol: Complexometric Titration of Bismuth (Bi³⁺) with EDTA

This protocol outlines a direct titration of Bismuth using BPR as the indicator. BPR is a suitable indicator for Bismuth titrations.[9] The procedure is adapted from standard methods for complexometric titrations of Bismuth.

Reagent Preparation:

- Standard EDTA Solution (0.01 M): Prepare and standardize against a primary standard.
- BPR Indicator Solution (0.05% w/v): Dissolve 50 mg of Bromopyrogallol Red in 100 mL of 50% ethanol.[1]
- Nitric Acid (0.5 M and ~2 M): Prepare by diluting concentrated nitric acid.

Sample Preparation:

- Accurately weigh a sample containing approximately 50-100 mg of Bismuth into a 250 mL
 Erlenmeyer flask.
- Add 10.0 mL of 0.5 M nitric acid to dissolve the sample. Swirl gently. If necessary, gently heat to aid dissolution.
- Dilute the mixture with approximately 90 mL of deionized water. The final pH should be between 1 and 2. Adjust with dilute nitric acid if necessary.

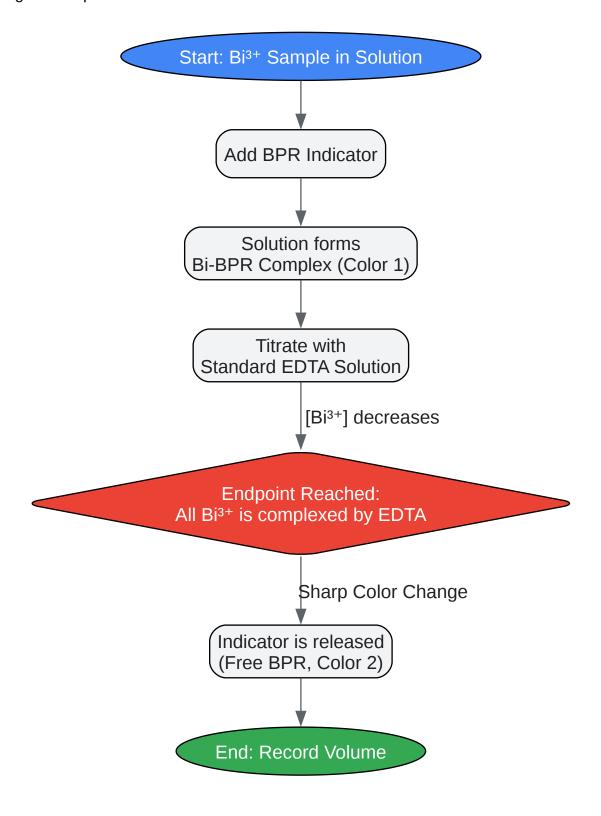
• Titration Procedure:

- Add 3-5 drops of the BPR indicator solution to the sample flask. The solution should turn a color indicating the presence of the Bi-BPR complex.
- Titrate the solution with the standardized 0.01 M EDTA solution.
- The endpoint is reached when the color sharply changes to that of the free indicator (e.g., from the metal-complex color to claret red or orange-yellow).[1][2] The color should persist



for at least 1 minute.

 Record the volume of EDTA used and calculate the concentration of Bismuth in the original sample.





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Caption: Principle of Complexometric Titration using BPR.

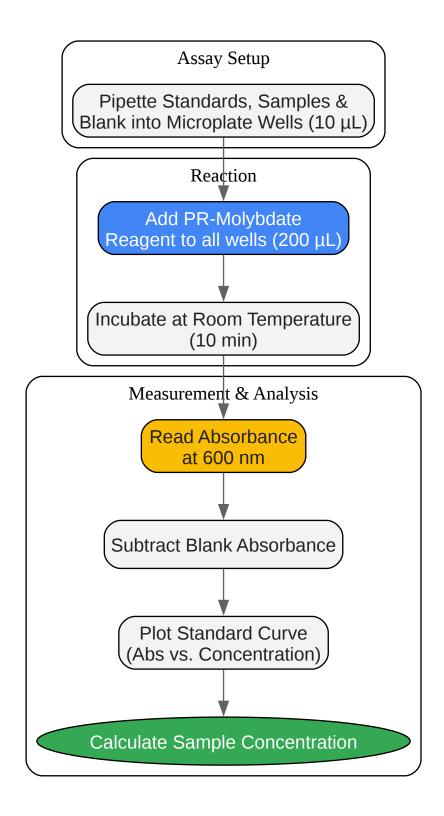
Protocol: Pyrogallol Red-Molybdate Total Protein Assay

This protocol is a standard method for quantifying total protein in samples like urine.[6]

- Reagent Preparation:
 - Working Reagent: The assay is often performed using a pre-made commercial reagent.
 Alternatively, a reagent can be prepared containing approximately 50-60 μmol/L Pyrogallol
 Red and 0.04 mmol/L Sodium Molybdate in an acidic buffer.[6]
 - Protein Standard (e.g., 1000 mg/dL BSA): Prepare a stock solution of a known protein standard like Bovine Serum Albumin (BSA).
- Assay Procedure (Microplate Format):
 - Prepare a series of dilutions from the protein standard stock to create a standard curve (e.g., 0, 50, 100, 250, 500, 1000 mg/dL).
 - Pipette 10 μL of each standard, unknown sample, and a blank (deionized water) into separate wells of a 96-well microplate.
 - Add 200 μL of the Pyrogallol Red-Molybdate working reagent to each well.
 - Incubate the plate for 10 minutes at room temperature (15-25°C).
 - Measure the absorbance at 600 nm using a microplate reader.
- Calculation:
 - Subtract the absorbance of the blank from all standard and sample readings.
 - Plot the corrected absorbance of the standards versus their concentration to generate a standard curve.



 Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.



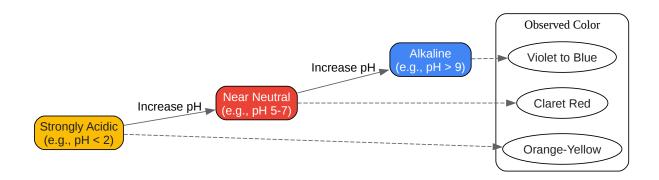
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Caption: Workflow for the Pyrogallol Red-Molybdate Protein Assay.

Chemical Logic and Visualization

The functionality of BPR as an indicator is governed by its pH-dependent chemical structure. The protonation state of its hydroxyl groups changes with pH, leading to different electronic configurations and thus different colors.



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Caption: pH-Dependent Color Transitions of **Bromopyrogallol Red**.

Conclusion

Bromopyrogallol Red is a robust and versatile analytical reagent with significant applications in metal ion analysis, protein quantification, and pharmaceutical assays. Its reliability, the simplicity of the methods it employs, and the high sensitivity achievable, particularly through the formation of ternary complexes, ensure its continued relevance in both research and quality control laboratories. This guide provides the foundational technical data and procedural frameworks necessary for the effective implementation of BPR in various analytical contexts.

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